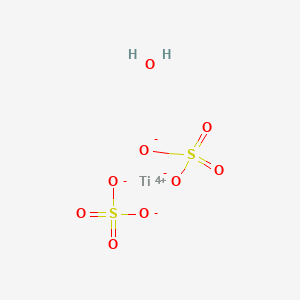
Titanium(+4)sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(+4) sulfate hydrate, also known as titanium disulfate hydrate, is an inorganic compound with the chemical formula Ti(SO₄)₂·xH₂O. It is a white solid that is commonly used in various industrial and scientific applications. This compound is known for its high reactivity and ability to form complex structures, making it valuable in the synthesis of other titanium-based materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium(+4) sulfate hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of titanium dioxide and the formation of titanium(+4) sulfate hydrate. The general reaction is as follows: [ \text{TiO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, titanium(+4) sulfate hydrate is produced by the sulfate process, which involves the digestion of ilmenite or titanium slag with sulfuric acid. The resulting solution is then subjected to hydrolysis to precipitate hydrated titanium dioxide, which is subsequently filtered and calcined to produce titanium dioxide pigment .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium(+4) sulfate hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation.
Common Reagents and Conditions:
Hydrolysis: When titanium(+4) sulfate hydrate is hydrolyzed, it forms hydrated titanium dioxide and sulfuric acid. This reaction is typically carried out in aqueous solutions at elevated temperatures. [ \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2\cdot\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 ]
Oxidation: Titanium(+4) sulfate hydrate can be oxidized to form titanium dioxide, which is a valuable pigment in various applications. [ \text{Ti(SO}_4\text{)}_2 + \text{O}_2 \rightarrow \text{TiO}_2 + 2\text{SO}_3 ]
Major Products Formed: The major products formed from the reactions of titanium(+4) sulfate hydrate include hydrated titanium dioxide, sulfuric acid, and titanium dioxide .
Applications De Recherche Scientifique
Titanium(+4) sulfate hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of titanium dioxide nanoparticles, which have applications in catalysis, photocatalysis, and as pigments.
Biology: Titanium dioxide nanoparticles derived from titanium(+4) sulfate hydrate are used in biomedical applications, including drug delivery and imaging.
Medicine: The compound is explored for its potential use in antimicrobial coatings and as a component in medical implants.
Industry: Titanium(+4) sulfate hydrate is used in the production of titanium dioxide pigments, which are widely used in paints, coatings, and plastics
Mécanisme D'action
Titanium(+4) sulfate hydrate can be compared with other titanium-based compounds such as titanium(IV) oxysulfate and titanium(III) chloride:
Titanium(IV) Oxysulfate: Similar to titanium(+4) sulfate hydrate, titanium(IV) oxysulfate is used as a precursor for titanium dioxide synthesis. it has a different chemical structure and reactivity.
Titanium(III) Chloride: This compound is used as a reducing agent in organic synthesis and has different chemical properties compared to titanium(+4) sulfate hydrate.
Uniqueness: Titanium(+4) sulfate hydrate is unique due to its high reactivity and ability to form complex structures, making it valuable in various industrial and scientific applications .
Comparaison Avec Des Composés Similaires
- Titanium(IV) oxysulfate
- Titanium(III) chloride
- Titanium(IV) fluoride
- Titanium(IV) isopropoxide
Propriétés
IUPAC Name |
titanium(4+);disulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.H2O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCLMGWTWKCTAV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9S2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)
![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)
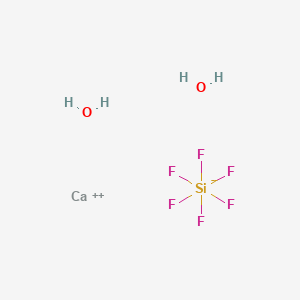
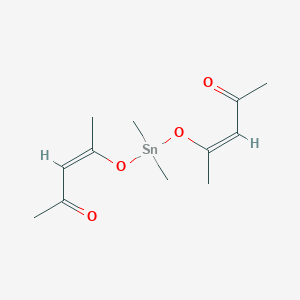
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/new.no-structure.jpg)
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
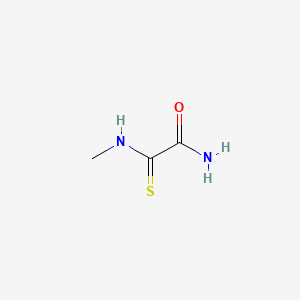
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
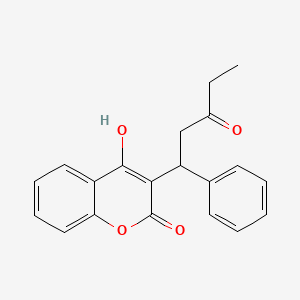
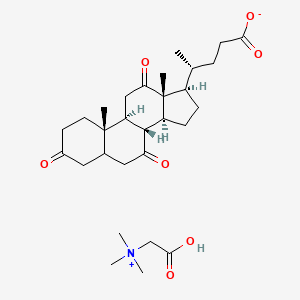
![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)
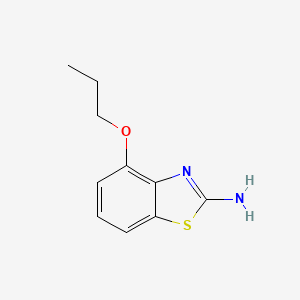
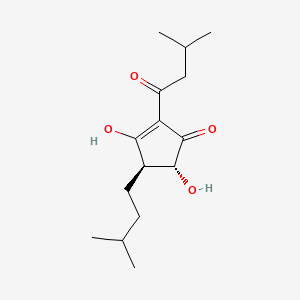
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
